

An In-depth Technical Guide to Key Derivatives and Analogues of 2-Ethynylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-ethynylpyridine**, a versatile building block in medicinal chemistry, and its key derivatives and analogues. The document details synthetic methodologies, pharmacological activities, and the underlying signaling pathways, with a focus on applications in drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided.

Core Compound: 2-Ethynylpyridine

2-Ethynylpyridine is a foundational scaffold used in the synthesis of a wide array of complex organic molecules.[1] Its utility stems from the reactive terminal alkyne group, which readily participates in various coupling and cycloaddition reactions, and the pyridine ring, a common motif in pharmaceuticals that can influence solubility, metabolic stability, and target engagement.[2][3] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[4]

Physicochemical Properties



Property	Value	Reference
CAS Number	1945-84-2	[5]
Molecular Formula	C7H5N	[5]
Molecular Weight	103.12 g/mol	[5]
Boiling Point	85 °C at 12 mmHg	[4]
Density	1.021 g/mL at 25 °C	[4]
Appearance	Clear dark brown liquid	[4]

Synthesis of 2-Ethynylpyridine

A common and efficient method for the laboratory-scale synthesis of **2-ethynylpyridine** is the desilylation of 2-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocol: Desilylation of 2-((trimethylsilyl)ethynyl)pyridine[4]

- Materials:
 - 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg)
 - Methanol (2 mL)
 - Dichloromethane (1 mL)
 - Potassium hydroxide (2.0 mmol, 112 mg)
 - Deionized water
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve 2-((trimethylsilyl)ethynyl)pyridine in a mixture of methanol and dichloromethane in a round-bottom flask.



- Cool the reaction mixture to 0 °C in an ice bath.
- Add potassium hydroxide to the cooled solution.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Quench the reaction by adding deionized water.
- Extract the aqueous layer with dichloromethane (2 x 3 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield 2ethynylpyridine.
- Expected Yield: ~80%[4]

Key Derivatives and Analogues in Drug Discovery

The **2-ethynylpyridine** scaffold has been elaborated into several classes of pharmacologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

PIM-1 Kinase Inhibitors for Anticancer Therapy

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM-1 is a promising strategy for cancer therapy. Several pyridine-based derivatives have been developed as potent PIM-1 inhibitors.

A notable class of these inhibitors involves the hybridization of a pyridine core with a 1,3,4-oxadiazole moiety.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Data: PIM-1 Kinase Inhibitors



Compound ID	Target	IC50 (nM)	Cell Line	IC50 (μM)	Reference
12	PIM-1	14.3	MCF-7 (Breast)	0.5	[2]
HepG2 (Liver)	5.27	[2]			
11	PIM-1	42.3	MCF-7 (Breast)	0.73	[2]
6	PIM-1	19.4	HepG2 (Liver)	6.6	[2]
13	PIM-1	19.8	-	-	[2]
Staurosporin e (Control)	PIM-1	16.7	-	-	[2]
Doxorubicin (Control)	-	-	MCF-7 (Breast)	2.14	[8]
HepG2 (Liver)	2.48	[8]			

Experimental Protocol: Synthesis of Pyridine-1,3,4-oxadiazole Hybrid PIM-1 Inhibitors (General Scheme)[2]

A multi-step synthesis is employed, starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.

- Synthesis of the 1,3,4-oxadiazole-thione intermediate: The starting acetohydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol under reflux.
- S-alkylation: The resulting thione is then alkylated using various alkylating agents in the presence of a base like potassium carbonate in acetone.
- Azide formation and coupling: The initial acetohydrazide can be converted to an azide using sodium nitrite and HCl at low temperatures. This azide is then coupled with different amines

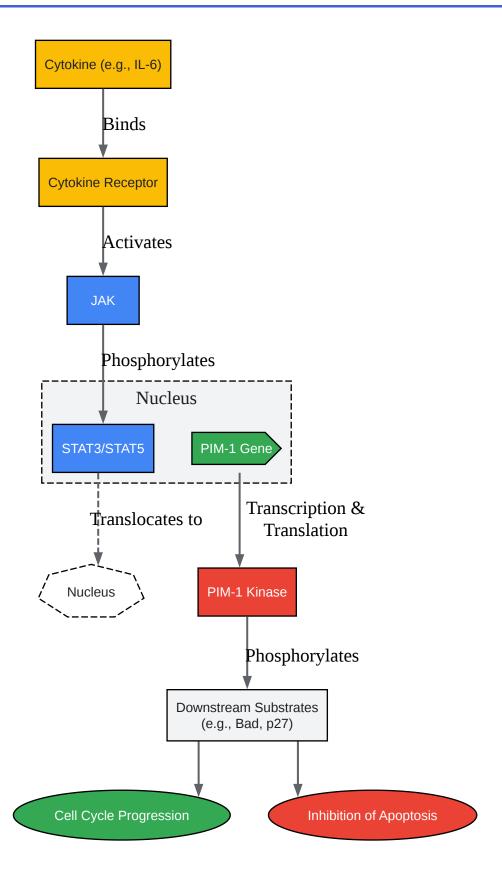


to yield the final amide products.

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines. PIM-1, in turn, phosphorylates numerous substrates that promote cell cycle progression and inhibit apoptosis.





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Caption: PIM-1 Kinase Signaling Pathway.



mGluR5 Antagonists for Neurological Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a GPCR implicated in various neurological and psychiatric disorders, including anxiety and addiction.[9] Non-competitive antagonists of mGluR5 are of significant therapeutic interest. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective mGluR5 antagonist derived from a **2-ethynylpyridine** scaffold.

Quantitative Data: mGluR5 Antagonists

Compound	Target	IC50 (nM)	Reference
MTEP (9)	mGluR5	5	[9]
MPEP	mGluR5	15	[10]
Methoxymethyl-MTEP	mGluR5	30	[10]

Experimental Protocol: Synthesis of MTEP via Sonogashira Coupling

The synthesis of MTEP and its analogues typically involves a Sonogashira cross-coupling reaction between an ethynylpyridine derivative and a suitable thiazole halide.[10]

• General Procedure:

- To a solution of the aryl halide (e.g., 4-bromo-2-methylthiazole) in a suitable solvent (e.g., THF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., diisopropylamine).
- Add the terminal alkyne (e.g., 3-ethynylpyridine).
- Stir the reaction mixture for several hours until completion, monitored by TLC or LC-MS.
- Work up the reaction by diluting with an organic solvent (e.g., diethyl ether), filtering through celite, and washing the filtrate with aqueous solutions of ammonium chloride and brine.





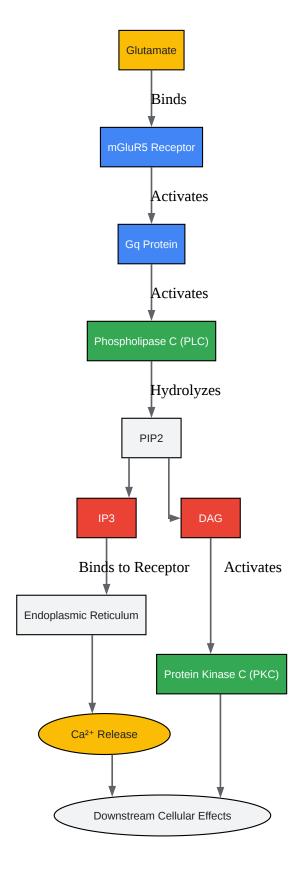


 Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[1][11]





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Caption: mGluR5 Signaling Pathway.



Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with several derivatives showing potent anticancer activity.[4] These compounds often exert their effects through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and by inducing apoptosis and cell cycle arrest.[12]

Quantitative Data: Imidazo[1,2-a]pyridine Anticancer Activity

Compound ID	Cell Line	IC ₅₀ (μM)	Reference
IP-5	HCC1937 (Breast)	45	[13]
IP-6	HCC1937 (Breast)	47.7	[13]
IP-7	HCC1937 (Breast)	79.6	[13]
12b	Hep-2 (Laryngeal)	11	[14]
HepG2 (Liver)	13	[14]	
MCF-7 (Breast)	11	[14]	_
A375 (Melanoma)	11	[14]	_

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Scheme)[14]

A common method for the synthesis of imidazo[1,2-a]pyridines is the one-pot, three-component condensation reaction.

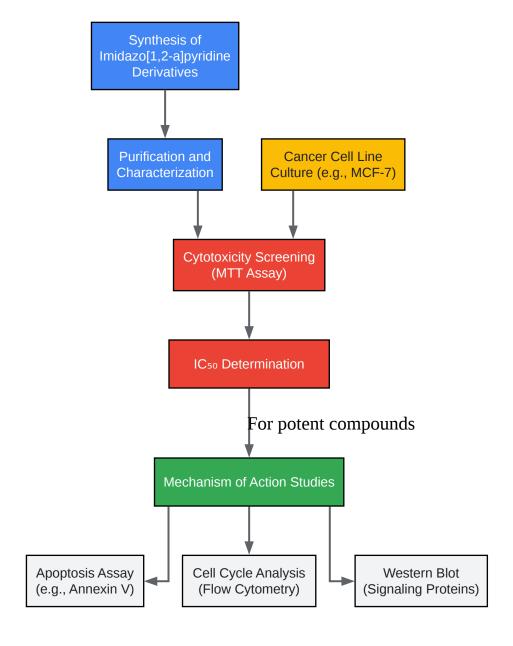
• General Procedure:

- A mixture of a 2-aminopyridine, an aldehyde, and an isocyanide is stirred in a suitable solvent (e.g., methanol) at room temperature.
- A catalyst, such as iodine, can be used to promote the reaction.
- The reaction proceeds via an in-situ generated product of the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide.



• The product is typically isolated by filtration and can be purified by recrystallization.

Experimental Workflow for Anticancer Evaluation



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Caption: Experimental Workflow for Anticancer Evaluation.

Metabolic Stability Considerations

The pyridine ring is often incorporated into drug candidates to enhance metabolic stability.[2] However, the metabolic fate of pyridine-containing compounds can be complex. For instance,



pyrazolopyridine-based kinase inhibitors have shown improved metabolic stability compared to their pyridazinone counterparts.[15] In some cases, imidazo[4,5-b]pyridine-based kinase inhibitors have demonstrated high stability in human liver microsomes, with as little as 10% of the compound being metabolized after a 30-minute incubation.[16] The specific substitution pattern on the pyridine ring and the overall physicochemical properties of the molecule play a crucial role in determining its metabolic profile. Further studies are often required to elucidate the specific metabolic pathways and to optimize for a favorable pharmacokinetic profile.

Conclusion

2-Ethynylpyridine is a valuable and versatile starting material for the synthesis of a diverse range of pharmacologically active compounds. Its derivatives have shown significant promise as PIM-1 kinase inhibitors for cancer therapy, mGluR5 antagonists for neurological disorders, and as scaffolds for other bioactive molecules. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their biological activity and pharmacokinetic properties, makes the **2-ethynylpyridine** core an attractive platform for continued research and development in the pharmaceutical sciences. This guide has provided a foundational overview of the synthesis, biological evaluation, and mechanisms of action of key **2-ethynylpyridine** derivatives, offering a valuable resource for researchers in the field.

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